molecular formula C26H27N5OS2 B1674014 FR-186054 CAS No. 179053-90-8

FR-186054

Cat. No.: B1674014
CAS No.: 179053-90-8
M. Wt: 489.7 g/mol
InChI Key: XCMUCRXXBCAKCO-UHFFFAOYSA-N
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Description

FR-186054 is a small molecule drug developed by Fujisawa Pharmaceutical Co., Ltd. It is known for its potent inhibitory activity against acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. The molecular formula of this compound is C26H27N5OS2, and it has been studied for its potential therapeutic applications in treating hypercholesterolemia and atherosclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

FR-186054 is synthesized through a series of chemical reactions involving N-alkyl-N-(heteroaryl-substituted benzyl)-N’-arylurea derivatives. The synthesis begins with the preparation of N-alkyl-N-(heteroaryl-substituted benzyl)-N’-arylurea intermediates, which are then optimized by combining different N-alkyl and N-aryl groups. The final compound, this compound, is obtained by incorporating a pyrazol-3-yl group on the N-benzyl group of the trisubstituted urea .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the optimized synthetic route. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is typically produced in powder form and stored at low temperatures to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

FR-186054 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .

Scientific Research Applications

Mechanism of Action

FR-186054 exerts its effects by inhibiting the enzyme acyl-CoA:cholesterol O-acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in cholesterol metabolism. By inhibiting ACAT, this compound reduces the formation of cholesterol esters, leading to decreased cholesterol levels in the body. The compound specifically targets ACAT1, a subtype of the enzyme, and disrupts its activity through competitive inhibition .

Comparison with Similar Compounds

FR-186054 is unique compared to other ACAT inhibitors due to its potent inhibitory activity and oral efficacy. Similar compounds include:

This compound stands out due to its superior in vitro efficacy and excellent hypocholesterolemic effects in animal models, making it a promising candidate for further development .

Properties

CAS No.

179053-90-8

Molecular Formula

C26H27N5OS2

Molecular Weight

489.7 g/mol

IUPAC Name

1-benzyl-3-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]-1-[[3-(1H-pyrazol-5-yl)phenyl]methyl]urea

InChI

InChI=1S/C26H27N5OS2/c1-18-14-23(33-2)24(25(28-18)34-3)29-26(32)31(16-19-8-5-4-6-9-19)17-20-10-7-11-21(15-20)22-12-13-27-30-22/h4-15H,16-17H2,1-3H3,(H,27,30)(H,29,32)

InChI Key

XCMUCRXXBCAKCO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=N1)SC)NC(=O)N(CC2=CC=CC=C2)CC3=CC(=CC=C3)C4=CC=NN4)SC

Canonical SMILES

CC1=CC(=C(C(=N1)SC)NC(=O)N(CC2=CC=CC=C2)CC3=CC(=CC=C3)C4=CC=NN4)SC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR 186054
FR-186054
FR186054
N-benzyl-N-(3-(pyrazol-3-yl)benzyl)-N'-(2,4-bis(methylthio)-6-methylpyridin-3-yl)urea

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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